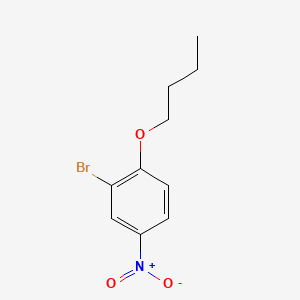

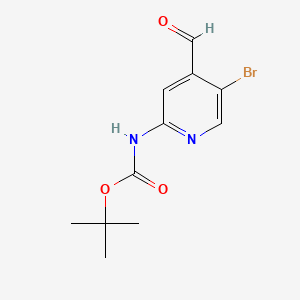

![molecular formula C11H20N2O2 B577549 6-氨基-3-氮杂双环[3.1.1]庚烷-3-羧酸叔丁酯 CAS No. 1250997-08-0](/img/structure/B577549.png)

6-氨基-3-氮杂双环[3.1.1]庚烷-3-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (TBABC) is a cyclic molecule that contains a tert-butyl group and an amino group. It is a versatile compound that has been studied for its various applications in the fields of chemistry and biochemistry. TBABC has been used as a building block for the synthesis of various organic compounds, as a reagent for organic transformations, and as a catalyst for a variety of reactions. It has also been studied for its potential use in biomedical applications such as drug delivery, gene delivery, and cell imaging.

科学研究应用

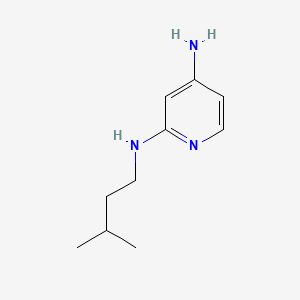

杂芳基取代的吡唑并[1,5-a]吡啶的合成

该化合物用作合成杂芳基取代的吡唑并[1,5-a]吡啶的试剂 。这些吡啶具有重要意义,因为它们充当有效的RET(转染过程中重排)抑制剂。RET是一种参与细胞生长和分化的受体酪氨酸激酶,其抑制在治疗某些类型的癌症中至关重要。

药物组合物

由于其在RET抑制剂合成中的作用,6-氨基-3-氮杂双环[3.1.1]庚烷-3-羧酸叔丁酯在药物组合物的制剂中也很重要 。这些组合物可以设计为靶向参与肿瘤发生的特定途径。

作用机制

Mode of Action

It is used as a reagent in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines . These compounds are known to inhibit RET (Rearranged during Transfection), a receptor tyrosine kinase . The inhibition of RET can lead to the suppression of various signaling pathways, potentially leading to antitumor effects .

Biochemical Pathways

As mentioned above, the compound is used in the synthesis of RET inhibitors . RET is involved in several signaling pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and the JAK/STAT pathway . Inhibition of RET can therefore affect these pathways and their downstream effects, which include cell proliferation, survival, and differentiation .

Result of Action

The compounds it helps synthesize, heteroaryl-substituted pyrazolo[1,5-a]pyridines, are known to have antitumor effects due to their inhibition of ret .

属性

IUPAC Name |

tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXZHHKGGSODLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)